molecular formula C15H29NO3 B1583730 Lauroylsarcosine CAS No. 97-78-9

Lauroylsarcosine

Cat. No.: B1583730
CAS No.: 97-78-9
M. Wt: 271.40 g/mol
InChI Key: BACYUWVYYTXETD-UHFFFAOYSA-N
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Description

Overview of N-Lauroylsarcosine as a Chemical Compound

N-Lauroylsarcosine, also known as sarkosyl, is an anionic surfactant derived from sarcosine (B1681465). wikipedia.org It is synthesized from the natural fatty acid, lauric acid, and the amino acid derivative, sarcosine, through acylation and neutralization reactions. This compound is amphiphilic, possessing a hydrophobic 12-carbon chain from the lauroyl group and a hydrophilic carboxylate. wikipedia.org The nitrogen atom is in an amide linkage, making it pH-neutral in all aqueous solutions. wikipedia.org The carboxylate group has a pKa of approximately 3.6 and is negatively charged in solutions with a pH greater than 5.5. wikipedia.org

N-Lauroylsarcosine is valued in research for its ability to solubilize and separate membrane proteins and glycoproteins. fishersci.casigmaaldrich.comthermofisher.com It is also noted for its role in cell lysis during RNA purification, where it helps to prevent excessive foaming. fishersci.cathermofisher.com Furthermore, it has been reported to inhibit the enzyme hexokinase. fishersci.casigmaaldrich.comthermofisher.com

Below is a table summarizing the key chemical properties of N-Lauroylsarcosine and its sodium salt.

PropertyValue (N-Lauroylsarcosine)Value (N-Lauroylsarcosine Sodium Salt)
Molecular Formula C15H29NO3 nih.govC15H28NNaO3 wikipedia.org
Molecular Weight 271.40 g/mol nih.gov293.383 g/mol wikipedia.org
Appearance White adhering powder chemicalbook.comWhite Crystalline Powder fishersci.ca
Solubility Soluble in methanol (B129727) (50 mg/ml) ulab360.comSoluble in water (293 g/L) fishersci.ca
Melting Point Not specified140 °C (284 °F; 413 K) wikipedia.org
Critical Micelle Concentration (CMC) Not specified14.57 mM at 30 °C sigmaaldrich.comvwr.com

Historical Context and Evolution of Research on N-Lauroylsarcosine

Initially recognized for its cleansing and foaming properties, N-Lauroylsarcosine was famously marketed as "Gardol" in Colgate toothpaste in the 1950s. wikipedia.org Early research focused on its surfactant and antimicrobial properties, noting its ability to inhibit bacterial flora in human saliva and act as a fungistatic agent. sigmaaldrich.commpbio.com

The evolution of molecular biology techniques brought N-Lauroylsarcosine into the laboratory spotlight. Researchers discovered its utility in solubilizing biological membranes without denaturing proteins, a significant advancement for studying membrane-bound proteins. ontosight.ai Its application expanded to include the isolation of DNA and RNA, where its gentle lytic action and ability to inhibit nucleases proved invaluable. serva.de More recent research has explored its potential in drug delivery systems and as a corrosion inhibitor, showcasing the compound's versatility. ampp.org

Significance and Broad Impact of N-Lauroylsarcosine in Scientific Disciplines

Role in Biotechnology

In the field of biotechnology, N-Lauroylsarcosine is a multipurpose anionic surfactant with a range of applications. moleculardepot.com It is particularly crucial for the extraction and purification of proteins, especially membrane proteins. moleculardepot.com Its ability to disrupt cell membranes while maintaining the native structure of proteins makes it an essential tool in proteomics and enzyme studies. ontosight.ai

Key biotechnological applications include:

Protein Solubilization and Purification: It is widely used to extract proteins from cellular membranes for further analysis. ontosight.ai

Cell Lysis: N-Lauroylsarcosine is employed to break open cells to access their internal components like DNA, RNA, and proteins. fishersci.cathermofisher.com It is particularly useful in RNA purification protocols because it helps to avoid excessive foaming. fishersci.cathermofisher.com

Enzyme Assays: It has been used in various enzyme-linked immunosorbent assays (ELISA) and to study enzyme kinetics, including the inhibition of hexokinase. fishersci.canih.gov

Nucleic Acid Extraction: It plays a role in the isolation of DNA and RNA from various sources, including bacteria and plant tissues. serva.de

Relevance in Biomedicine

N-Lauroylsarcosine has demonstrated significant potential in several areas of biomedical research. Its surfactant properties are leveraged for drug delivery, and it has been investigated for its microbicidal activities.

Transdermal Drug Delivery: Research has shown that N-Lauroylsarcosine can act as a permeation enhancer, increasing the fluidity of the stratum corneum lipid structure of the skin. chemicalbook.com Formulations containing N-Lauroylsarcosine and ethanol (B145695) have been found to synergistically increase skin permeability, enhancing the transdermal delivery of drugs. researchgate.netmedchemexpress.com

Microbicidal Agent: Due to its ability to disrupt membranes, N-Lauroylsarcosine has been explored as a potential topical microbicide, particularly against sexually transmitted pathogens like Herpes Simplex Virus.

Gene Delivery: In preclinical studies, lipopolyplexes containing N-Lauroylsarcosine have been developed for targeted gene delivery to the lungs, showing promise for treating conditions like pulmonary fibrosis. nii.ac.jp

Applications in Material Science

The unique properties of N-Lauroylsarcosine also extend to the field of material science, where it is utilized for its surfactant and inhibitory functions.

Corrosion Inhibition: N-Lauroylsarcosine has been identified as an effective corrosion inhibitor for various metals, including carbon steel and stainless steel, particularly in industrial environments like SO2 scrubbers. ampp.orgatamankimya.comresearchgate.net It functions by forming a protective layer on the metal surface. researchgate.net

Nanoparticle Synthesis: It has been used in the fabrication of nanoparticles, such as those made of silver, where it acts as a stabilizing agent. researchgate.net

Nanocomposite Development: Researchers have incorporated N-Lauroylsarcosine into nanocomposite microcontainers to create "green" protective coatings for metallic surfaces. nih.gov These coatings can provide controlled release of the inhibitor, offering enhanced corrosion protection. nih.gov

Scientific DisciplineKey Applications of N-LauroylsarcosineResearch Findings
Biotechnology Protein solubilization, cell lysis, enzyme assays, nucleic acid extraction. ontosight.aimoleculardepot.comEffectively solubilizes membrane proteins while preserving their structure. Prevents foaming during RNA purification. fishersci.cathermofisher.com
Biomedicine Transdermal drug delivery, microbicidal agent, gene delivery. chemicalbook.comnii.ac.jpEnhances skin permeability for drug delivery, especially when combined with ethanol. researchgate.net Shows potential as a topical microbicide.
Material Science Corrosion inhibition, nanoparticle synthesis, nanocomposite coatings. atamankimya.comresearchgate.netnih.govSignificantly inhibits localized corrosion on various metals. ampp.orgresearchgate.net Acts as a stabilizer in the synthesis of nanoparticles. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[dodecanoyl(methyl)amino]acetic acid
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InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)
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InChI Key

BACYUWVYYTXETD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H29NO3
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Related CAS

68003-46-3 (ammonium salt)
Record name Glycine, N-methyl-N-(1-oxododecyl)-
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DSSTOX Substance ID

DTXSID7042011
Record name N-Dodecanoyl-N-methylglycine
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Molecular Weight

271.40 g/mol
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Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name N-Lauroylsarcosine
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CAS No.

97-78-9
Record name Lauroylsarcosine
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Record name Glycine, N-methyl-N-(1-oxododecyl)-
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Record name N-LAUROYLSARCOSINE
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Record name N-lauroylsarcosine
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Record name LAUROYL SARCOSINE
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Ii. Synthesis and Manufacturing Methodologies of N Lauroylsarcosine

Established Synthetic Routes for N-Lauroylsarcosine

The conventional methods for synthesizing N-Lauroylsarcosine have been well-documented in scientific literature. These routes often employ acyl chlorides and involve multi-step processes.

A general and widely recognized method for preparing long-chain N-acylamino acids is the Schotten-Baumann reaction. scirp.orgresearchgate.net This process involves the condensation of a fatty acyl chloride with an amino acid under alkaline conditions. scirp.org In the case of N-Lauroylsarcosine, lauroyl chloride is reacted with sarcosine (B1681465). jst.go.jp This reaction is typically carried out in a mixed solvent system, such as acetone-water, in the presence of a base like sodium hydroxide (B78521). globethesis.com The initial product is the sodium salt of N-Lauroylsarcosine. To obtain the free acid, the crude salt is acidified, which causes the N-Lauroylsarcosine to precipitate. This can then be separated and purified. scirp.org

A significant challenge with this method is the potential for the hydrolysis of the lauroyl chloride, which results in the formation of lauric acid as a contaminant in the final product. jst.go.jp The process can be complex, and purification steps are often necessary to remove impurities. researchgate.netglobethesis.com

To circumvent the issue of lauric acid contamination, an alternative synthetic route involving the acylation of an aminonitrile has been developed. jst.go.jp This method begins with the acylation of sarcosinonitrile, an intermediate in the Strecker synthesis, with lauroyl chloride. jst.go.jp This reaction is performed in a two-phase system of ether or benzene (B151609) and water, containing a reagent to neutralize the hydrochloric acid byproduct. The resulting N-lauroylsarcosinonitrile can be purified by vacuum distillation. jst.go.jp

The purified N-lauroylsarcosinonitrile is then subjected to selective hydrolysis to yield N-Lauroylsarcosine. jst.go.jp This hydrolysis can be carried out using either an acid or a base. jst.go.jp Notably, selective hydrolysis with 1 N aqueous sodium hydroxide has been shown to achieve a selectivity of over 95%. jst.go.jp This method offers the advantage of producing a higher purity product with a good yield. jst.go.jp

Acylation of Amino Acids or Amino Acid Esters with Acyl Chlorides and Subsequent Hydrolysis

Novel and Optimized Synthesis Methods for N-Lauroylsarcosine and its Salts

Recent research has focused on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing N-Lauroylsarcosine and its salts. These novel approaches often utilize different starting materials and catalysts.

A novel two-step method for the preparation of sodium N-lauroylsarcosinate utilizes lauric acid and methanol (B129727) as the initial reactants. google.com In the first step, these materials are reacted to form the intermediate product, methyl laurate. google.com This initial reaction is advantageous as it avoids the use of more toxic reactants. google.com

The esterification of lauric acid with methanol to produce methyl laurate is effectively catalyzed by sodium bisulfate monohydrate. google.com This catalyst is used in a solvent-free reaction, which presents milder reaction conditions and fewer side reactions. google.com The molar ratio of lauric acid to sodium bisulfate monohydrate is a key parameter, with optimal ratios cited between 1:0.1 and 1:0.2. google.com For instance, a reaction might involve heating 0.1 mol of lauric acid with 0.9 mol of anhydrous methanol and 0.015 mol of sodium bisulfate monohydrate at 90°C for 5 hours. google.com

The methyl laurate intermediate obtained is then subjected to a condensation reaction with sodium sarcosinate to produce the final product, sodium N-lauroylsarcosinate. google.com This step is catalyzed by sodium methoxide (B1231860). google.com A key advantage of this process is that it does not generate inorganic salts, which simplifies purification and reduces soap content in the final product. google.com The reaction conditions, such as temperature and reactant molar ratios, are optimized to achieve high yields, with each step reportedly reaching around 90%. google.com For example, the condensation reaction can be carried out at 135°C for 3 to 8 hours, with a preferred molar ratio of methyl laurate to sodium sarcosinate of 1:2.5 and methyl laurate to sodium methoxide of 1:0.02. google.com This method is noted for maintaining a moderate viscosity throughout the reaction, which facilitates the post-treatment process. google.com

Interactive Data Table: Optimized Synthesis of Sodium N-Lauroylsarcosinate

StepReactantsCatalystMolar Ratio (Reactant:Catalyst)Temperature (°C)Time (hours)Yield (%)
1. Esterification Lauric Acid, Anhydrous MethanolSodium Bisulfate Monohydrate1:0.1 to 1:0.280-905~90
2. Condensation Methyl Laurate, Sodium SarcosinateSodium Methoxide1:0.015 to 1:0.0251353-8~90

Catalysis with Sodium Bisulfate Monohydrate

Purity and Characterization of Synthesized N-Lauroylsarcosine Products

The purity and comprehensive characterization of N-Lauroylsarcosine and its sodium salt are critical for its application across various fields, including molecular biology, biochemical research, and cosmetics. serva.de The final product's quality is assessed through a variety of analytical techniques that determine its identity, purity level, and the presence of any impurities.

Commercial grades of N-Lauroylsarcosine sodium salt are available in different purity levels, catering to specific applications from general use to high-purity needs for sensitive analytical and biological experiments. Standard grades may have a purity of 92.0% or higher, while products for molecular biology are often specified at ≥94% or ≥97%. avantorsciences.comsigmaaldrich.com For highly sensitive applications, analytical standards and ultra-pure grades with purities of ≥97.0% (HPLC) or even ≥99.0% (HPLC) are available.

The characterization of N-Lauroylsarcosine involves a suite of spectroscopic and chromatographic methods. Infrared (IR) spectroscopy is used to confirm the functional groups present in the molecule, such as the amide and carboxylate groups. nih.gov Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information and confirm the molecular weight. nih.gov

Chromatographic techniques are fundamental for assessing purity. Methods like Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are routinely employed to separate N-Lauroylsarcosine from starting materials and by-products. sigmaaldrich.comthermofisher.com The choice of method often depends on the required level of sensitivity and the specific impurities being targeted.

Key impurities that are monitored in the final product include unreacted starting materials like sodium laurate, with specified limits often around ≤ 4.0%. avantorsciences.com Other potential impurities include water (with limits such as ≤7%), insoluble matter, and trace amounts of various metal cations. sigmaaldrich.comsigmaaldrich.com For high-purity grades, such as those intended for applications requiring tight control of elemental content, extensive trace elemental analysis is performed. sigmaaldrich.com

The physical appearance of N-Lauroylsarcosine sodium salt is typically a white to almost white powder or solid. thermofisher.com Its solubility in water is high, and it forms clear to slightly hazy, colorless to faintly yellow solutions. sigmaaldrich.comsigmaaldrich.com

Purity Specifications of Commercial N-Lauroylsarcosine Sodium Salt

The following table summarizes various commercially available grades of N-Lauroylsarcosine sodium salt and their corresponding purity specifications.

Grade/Product LinePurity (Assay)Analysis MethodSource(s)
Reagent Grade>92.0 %Not Specified avantorsciences.com
General Use≥94%Not Specified sigmaaldrich.com
BioXtra≥97%TLC sigmaaldrich.comsigmaaldrich.com
Ultrapure97.0% min.TLC thermofisher.com
HPLC Grade≥97.0%HPLC
Analytical Standard≥97.0%HPLC
BioUltra≥99.0%HPLC

Common Impurities and Specification Limits in N-Lauroylsarcosine Sodium Salt

This table details common impurities found in N-Lauroylsarcosine products and their typical maximum allowed limits according to supplier specifications.

ImpuritySpecification LimitSource(s)
Sodium Laurate≤ 4.0 % avantorsciences.com
Water≤7%
Loss on Drying5.0% max. thermofisher.com
Insoluble matter≤0.1% sigmaaldrich.comsigmaaldrich.com
Phosphorus (P)≤0.1% sigmaaldrich.comsigmaaldrich.com
Aluminum (Al)≤0.0005% sigmaaldrich.com
Calcium (Ca)≤0.01% sigmaaldrich.com
Iron (Fe)≤0.005% sigmaaldrich.com
Potassium (K)≤0.01% sigmaaldrich.com
Magnesium (Mg)≤0.005% sigmaaldrich.com
Ammonium (NH₄⁺)≤0.05% sigmaaldrich.com
Lead (Pb)≤0.01% sigmaaldrich.com

Iii. Molecular Mechanisms and Biological Interactions of N Lauroylsarcosine

Interaction with Biological Membranes and Lipid Structures

The dual hydrophobic-hydrophilic character of N-Lauroylsarcosine dictates its potent activity at the interface of lipid structures, including the complex lipid matrix of biological membranes. ontosight.aiharvard.edu It can insert itself into lipid bilayers, disrupting their ordered structure and altering their physical properties. harvard.edunih.gov

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to water loss and the penetration of external substances, a function largely attributed to its unique intercellular lipid organization. regulations.govmdpi.com N-Lauroylsarcosine has been identified as a chemical penetration enhancer that can significantly increase the permeability of the skin. nih.govresearchgate.net

Research demonstrates that N-Lauroylsarcosine, particularly when combined with ethanol (B145695), acts synergistically to fluidize the lipid structure of the stratum corneum. nih.govresearchgate.net A study investigating the transdermal delivery of the fluorescent dye fluorescein (B123965) across human cadaver epidermis found that formulations containing N-Lauroylsarcosine in aqueous ethanol solutions could increase skin permeability by up to 47-fold. nih.govresearchgate.netnih.gov This enhancement is concentration-dependent, with higher concentrations of N-Lauroylsarcosine in 25-50% ethanol solutions leading to greater permeability. nih.govresearchgate.net The mechanism involves the disruption of the highly ordered lipid lamellae within the stratum corneum. nih.govnih.gov This fluidization effect has been confirmed through various analytical techniques:

Differential Scanning Calorimetry (DSC): Shows a decrease in the lipid transition peak temperature, indicating a more fluid lipid state. nih.govresearchgate.net

Fourier Transform Infrared Spectroscopy (FTIR): Reveals shifts in the C-H stretching peaks, which is also indicative of lipid fluidization and conformational changes in proteins within the stratum corneum. nih.govresearchgate.net

These findings conclude that N-Lauroylsarcosine in aqueous ethanol formulations dramatically increases skin permeability primarily through a synergistic lipid-fluidization mechanism within the stratum corneum. nih.govresearchgate.net

Table 1: Synergistic Permeability Enhancement by N-Lauroylsarcosine (NLS) and Ethanol This table summarizes the fold increase in fluorescein permeability across human epidermis when treated with NLS-ethanol solutions compared to a control.

Treatment GroupPermeability Increase (Fold)Key Observation
NLS in 50% EthanolUp to 47-foldDemonstrates a strong synergistic effect between NLS and ethanol. nih.govnih.gov
Magainin aloneNo significant changeThe pore-forming peptide alone is ineffective. nih.gov
Magainin + NLS-Ethanol47-foldNLS-ethanol facilitates magainin penetration, leading to further lipid disruption and enhanced permeability. nih.gov
25-50% Ethanol aloneModerate increaseEthanol acts as a penetration enhancer, but its effect is amplified by NLS. researchgate.net

N-Lauroylsarcosine is widely employed in biochemical and molecular biology applications for its ability to solubilize cellular membranes and separate membrane-bound proteins and glycoproteins. ontosight.aimpbio.comspectrumchemical.com As an anionic detergent, it disrupts the lipid bilayer, allowing for the extraction of integral and peripheral membrane proteins while often preserving their native structure. ontosight.aimoleculardepot.com

Its utility stems from its effectiveness in breaking lipid-lipid and lipid-protein interactions within the membrane. nih.gov This property is crucial for:

Purification of Membrane Proteins: N-Lauroylsarcosine is used to extract proteins from the membrane for further study and purification. ontosight.ai

Cell Lysis: It is a component of lysis buffers used to break open cells to release their contents, such as in RNA purification protocols where it helps to solubilize membranes and denature proteins without causing excessive foaming. mpbio.comscientificlabs.co.uk

Selective Solubilization: In some systems, like E. coli, N-Lauroylsarcosine can be used for selective solubilization. For instance, a 2% solution of N-Lauroylsarcosine can selectively solubilize the inner membrane, allowing the outer membranes to be isolated by centrifugation. sigmaaldrich.com This is a key step in separating the protein components of the different membrane systems in Gram-negative bacteria.

Studies on Major Intrinsic Proteins (MIP), such as aquaporins (AQP1), have shown that N-Lauroylsarcosine can be used in purification protocols. A common procedure involves an initial extraction with N-Lauroylsarcosine, which solubilizes most membrane proteins but leaves AQP1 in the insoluble fraction. researchgate.net The AQP1 can then be subsequently extracted and purified using a different detergent, like n-octyl glucoside. researchgate.net

Table 2: Applications of N-Lauroylsarcosine in Membrane Solubilization This table highlights specific examples of how N-Lauroylsarcosine is used to solubilize and separate membrane components.

ApplicationOrganism/SystemConcentrationPurpose / Outcome
Selective Membrane SeparationE. coli2%Selectively solubilizes the inner membrane, enabling the isolation of outer membranes via centrifugation. sigmaaldrich.com
Protein Purification (Initial Step)Bovine lens fiber cells (for MIP proteins)Not specifiedUsed as a primary detergent to solubilize most membrane proteins, leaving MIPs (like AQP1) insoluble for subsequent purification steps. researchgate.net
Cell Lysis for RNA PurificationGeneral molecular biologyNot specifiedComponent of lysis solutions to solubilize membranes and denature nucleases. mpbio.com
GST-tagged Protein PurificationRecombinant protein systems0.5% (w/v)Used to solubilize proteins from insoluble fractions for subsequent dialysis and purification. elifesciences.org

In concentrated solutions, surfactants like N-Lauroylsarcosine can self-assemble into ordered structures known as mesophases, which are states of matter intermediate between a liquid and a solid crystal. atamanchemicals.com N-Lauroylsarcosine has been specifically noted for its use in studies involving micelle mesophases, where it has been used to indicate a paramagnetic anisotropy sign change. atamanchemicals.comatamanchemicals.commpbio.commpbio.com

This application is highly technical and relates to the study of molecular ordering within the surfactant mesophase using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Paramagnetic ions are sometimes added to these systems as probes. The anisotropy (direction-dependence) of the magnetic susceptibility of the micelles can be influenced by their shape and alignment. A change in the sign of the paramagnetic anisotropy indicates a significant structural transition in the micellar mesophase, such as a change from rod-like to disc-like micelles. N-Lauroylsarcosine facilitates the formation of these phases and is used as a key component in the systems where such transitions are studied. atamanchemicals.com

Antimicrobial and Antiviral Mechanisms

Inactivation of Herpes Simplex Virus (HSV)

N-Lauroylsarcosine (LS) has been identified as a potent inactivator of enveloped viruses, including Herpes Simplex Virus (HSV). nih.gov As an anionic surfactant with protein-denaturing capabilities, its mechanism involves disrupting the viral structure and infectivity. nih.gov

Detailed studies have compared its efficacy against both HSV type 1 (HSV-1) and HSV type 2 (HSV-2). Pretreatment of both virus types with N-Lauroylsarcosine was found to inhibit their infectivity in a manner dependent on both the concentration of the surfactant and the duration of exposure. nih.govresearchgate.netasm.org For example, one study found that LS was a more potent inhibitor against HSV-1 than HSV-2. researchgate.net Specifically, the mechanism for HSV-2 inactivation by LS was found to be the prevention of the virus's binding to host cells, without significantly affecting the stable attachment or the rate of penetration for viruses that do bind. researchgate.net

Virus StrainCompoundObserved EffectMechanismSource Citation
Herpes Simplex Virus Type 1 (HSV-1)N-Lauroylsarcosine (LS)Inhibition of infectivityConcentration- and time-dependent inactivation nih.govresearchgate.net
Herpes Simplex Virus Type 2 (HSV-2)N-Lauroylsarcosine (LS)Inhibition of infectivityPrevention of viral binding to host cells nih.govresearchgate.net
Table 2: Research Findings on the Inactivation of Herpes Simplex Virus by N-Lauroylsarcosine.

Inhibition of Bacterial Flora (e.g., in human saliva/gut)

N-Lauroylsarcosine has demonstrated notable antibacterial properties. It is reported to inhibit the growth of bacterial flora commonly found in the human saliva and gut. atamanchemicals.commpbio.comsigmaaldrich.commpbio.com This inhibitory effect is consistently reported to occur at a concentration of 0.25%. fishersci.casigmaaldrich.comatamanchemicals.comfishersci.com This action is attributed to its nature as a surfactant, which can disrupt bacterial cell membranes and inhibit essential metabolic processes. atamankimya.com

Fungistatic Activity

In addition to its antibacterial and antiviral properties, N-Lauroylsarcosine exhibits fungistatic activity. sigmaaldrich.comatamanchemicals.com This means it can inhibit the growth and reproduction of fungi without necessarily killing them. This effect has been reported in aqueous dispersions of the compound at a concentration of 1%. atamanchemicals.commpbio.comfishersci.casigmaaldrich.com

Target Organism TypeActivityEffective ConcentrationSource Citation
Bacterial Flora (Human Saliva/Gut)Inhibition0.25% atamanchemicals.commpbio.comfishersci.casigmaaldrich.comsigmaaldrich.commpbio.comatamanchemicals.comfishersci.com
FungiFungistatic1% (in aqueous dispersion) atamanchemicals.commpbio.comfishersci.casigmaaldrich.comsigmaaldrich.comatamanchemicals.com
Table 3: Summary of N-Lauroylsarcosine's Antibacterial and Fungistatic Activity.

Specific Mechanisms against Bacterial Strains (e.g., Vibrio vulnificus)

The mechanism of N-Lauroylsarcosine against specific bacterial strains like Vibrio vulnificus is primarily linked to its powerful detergent properties used in research settings to disrupt cellular integrity for analytical purposes. V. vulnificus is a gram-negative bacterium, and like other bacteria, its outer membrane can be solubilized by detergents.

In laboratory protocols, N-Lauroylsarcosine is used to lyse bacterial cells or selectively solubilize proteins. For example, a 0.25% N-Lauroylsarcosine sodium salt solution was a component in a lysis buffer used during a comet assay to assess DNA integrity in V. vulnificus after exposure to other antibacterial agents. nih.govresearchgate.net It is also employed in prehybridization solutions for molecular biology techniques like Southern hybridization, where it helps to block non-specific binding of probes to filters when studying the genetics of V. vulnificus. lsu.edu Furthermore, methods involving N-lauroylsarcosine are used to extract outer membrane proteins from gram-negative bacteria, which is a common strategy for developing vaccines or diagnostic tests. researchgate.net While these applications demonstrate the compound's ability to disrupt the bacterium's structure, they primarily highlight its role as a laboratory tool rather than a therapeutic agent against this specific pathogen.

Mentioned Compounds

Compound Name
N-Lauroylsarcosine (sarkosyl, LS)
Sodium N-Lauroylsarcosinate
Glucose
Sodium Lauryl Sulfate (B86663) (SLS)
Beta-octylglucoside
Monomyristoylphosphatidylcholine
Urea (B33335)
Table 4: List of Chemical Compounds Mentioned in the Article.

Proposed Mechanisms for SARS-CoV-2 Inactivation

N-Lauroylsarcosine, an anionic surfactant, is recognized for its ability to inactivate various enveloped viruses, including SARS-CoV-2. frontiersin.org The fundamental mechanism of action is attributed to its amphiphilic nature, possessing both a hydrophobic tail (the lauroyl group) and a hydrophilic head. atamanchemicals.com This structure allows it to interact with and disrupt the lipid envelopes that are characteristic of viruses like SARS-CoV-2. nih.govasm.org

The inactivation process is primarily driven by the surfactant's ability to destabilize and solubilize the viral lipid bilayer. nih.govnih.gov The hydrophobic portion of the N-Lauroylsarcosine molecule integrates into the virus's lipid envelope, disrupting its integrity. researchgate.net This action leads to the fragmentation of the envelope and the denaturation of critical viral proteins, including the spike proteins that are essential for binding to host cells. frontiersin.orgresearchgate.net By damaging the envelope and its associated proteins, the virus loses its ability to infect host cells. asm.orgasm.org Studies on other enveloped viruses have shown that surfactants like N-Lauroylsarcosine can cause significant structural changes to the viral envelope. asm.org This general mechanism of disrupting lipid membranes and denaturing proteins is the basis for its effectiveness against a range of enveloped viruses. frontiersin.orgasm.org

Mechanism Description Target
Lipid Bilayer Disruption The hydrophobic tail of the surfactant inserts into the viral envelope, leading to its destabilization and fragmentation. nih.govresearchgate.netViral Lipid Envelope
Protein Denaturation The surfactant interacts with and denatures viral proteins, particularly the spike proteins embedded in the envelope. frontiersin.orgresearchgate.netViral Proteins (e.g., Spike Protein)

Interaction with Genetic Material

N-Lauroylsarcosine is a key reagent in molecular biology, particularly in protocols for the isolation of nucleic acids like DNA and RNA. serva.de Its utility stems from its properties as a detergent that effectively lyses cells and denatures proteins, while being gentle enough to not significantly damage the nucleic acids themselves. nih.gov

N-Lauroylsarcosine, often referred to as Sarkosyl, is widely used in protocols for isolating high-molecular-weight genomic DNA from a variety of organisms. nih.govufl.edu It is a common component of lysis buffers, where its primary function is to solubilize the lipid-bilayer membranes of cells and organelles, thereby releasing the cellular contents, including DNA. nih.gov

The compound acts as an anionic detergent that disrupts cell integrity and denatures proteins. ulab360.com This protein denaturation capability is crucial for inactivating DNases and other enzymes that could otherwise degrade the DNA upon its release from the nucleus. nih.gov For instance, it has been used for lysing protoplasts during the isolation of chromosomal DNA from bacteria like Streptococcus mutans. scientificlabs.ie In fungal DNA extraction protocols, a 5% Sarkosyl solution is a key component of the lysis buffer system, used alongside other reagents like CTAB and EDTA to ensure the purification of high-quality DNA suitable for long-read sequencing. ufl.eduprotocols.io Its ability to effectively solubilize membranes and denature proteins makes it a reliable component in many DNA extraction methodologies. nih.gov

A study on a simple DNA extraction method for Cryptosporidium oocysts utilized N-Lauroylsarcosine sodium salt (LSS) to break open the robust oocyst wall, demonstrating its effectiveness even on highly resistant structures. nih.gov

Organism Type Protocol Role Buffer Component Example Reference
Bacteria (S. mutans)Lysis of protoplasts for chromosomal DNA isolation.Part of the lysing solution. scientificlabs.ie
FungiComponent of lysis buffer for high-quality DNA extraction.Buffer C: 5% Sarkosyl (N-lauroylsarcosine sodium salt). ufl.eduprotocols.io
Protozoa (Cryptosporidium)DNA extraction from robust oocysts.0.1% LSS solution incubated at 90°C. nih.gov
GeneralSolubilization of lipid-bilayer membranes and protein digestion.Lysis buffer: 0.5 M EDTA, 100 mM NaCl, 1% N-lauroylsarcosine, pH 9.5. nih.gov

In RNA purification, preserving the integrity of the RNA molecule is paramount. N-Lauroylsarcosine is particularly useful in the cell lysis step of RNA isolation protocols. serva.devwr.com It is often used in concentrated salt solutions, such as those containing guanidinium (B1211019) salts, which are potent denaturants that inactivate ribonucleases (RNases). serva.deulab360.commpbio.com

A significant advantage of using N-Lauroylsarcosine in these protocols is that it helps to avoid the excessive foaming that can occur with other detergents like Sodium Dodecyl Sulfate (SDS). ulab360.commpbio.comscientificlabs.ie This non-foaming characteristic simplifies the handling and processing of the lysate, making it a preferred choice for many researchers. atamanchemicals.comscientificlabs.ie By effectively lysing cells and inactivating RNases without interfering with subsequent purification steps, N-Lauroylsarcosine contributes to the isolation of high-quality RNA. serva.dempbio.com

Iv. Applications of N Lauroylsarcosine in Advanced Research and Technology

Protein Solubilization and Purification in Recombinant Systems

The production of recombinant proteins in bacterial systems like Escherichia coli often results in the formation of insoluble aggregates known as inclusion bodies. nih.gov N-Lauroylsarcosine has emerged as a key agent in overcoming this challenge, facilitating the recovery of functional proteins.

A study demonstrated that adding N-Lauroylsarcosine to the crude cell extract improved the yield and purity of eluted His-tagged proteins by more than an order of magnitude. nih.gov This simple step enhances the efficiency of affinity chromatography, a common protein purification technique. dntb.gov.uaresearchgate.net The biological activity of the purified protein remains unaffected by this process. dntb.gov.uaresearchgate.net

N-Lauroylsarcosine is instrumental in the refolding of proteins recovered from inclusion bodies. ubbcluj.ro It acts as a solubilizing agent, dissolving the aggregated proteins without the use of harsh chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride. ubbcluj.ronih.gov The process often involves solubilizing the inclusion bodies with N-Lauroylsarcosine and then removing the detergent to allow the protein to refold into its native, active conformation. huji.ac.il

One effective strategy is the artificial chaperone-assisted refolding method. nih.govplos.org In this technique, the denatured protein, solubilized by a detergent like N-Lauroylsarcosine, is diluted into a buffer containing cyclodextrins. nih.govplos.org The cyclodextrins then strip the detergent from the protein, facilitating its refolding. nih.govplos.org This method has been shown to significantly improve refolding yields compared to simple dilution. For instance, the refolding yield of Enhanced Green Fluorescent Protein (EGFP) was approximately 80% using this method, compared to about 37% with simple dilution. plos.org

The effectiveness of N-Lauroylsarcosine in these applications is attributed to its desirable properties, including its non-denaturing nature at low concentrations, the small size of its micelles, and its low cost. ubbcluj.ro It can be effectively removed by methods like dialysis or through the use of anion exchange resins. ubbcluj.rohuji.ac.il

Inclusion bodies can be broadly categorized as classical and non-classical. Non-classical inclusion bodies (ncIBs) are of particular interest because they often contain a significant amount of correctly folded or native-like protein. d-nb.infonih.gov N-Lauroylsarcosine has proven to be a highly effective mild solubilizing agent for these ncIBs. d-nb.infonih.govresearchgate.net

Low concentrations of N-Lauroylsarcosine (e.g., 0.1-0.2%) can selectively dissolve ncIBs, allowing for the direct extraction of active recombinant proteins without the need for a subsequent refolding step. d-nb.infonih.govajmb.org This is a significant advantage over the harsh denaturation and refolding processes required for classical inclusion bodies. d-nb.info For example, studies have shown that ncIBs of human granulocyte-colony stimulating factor (G-CSF) expressed at lower temperatures (25°C) are readily dissolved in 0.1% or 0.2% N-Lauroylsarcosine solution, while classical inclusion bodies produced at 37°C are not. nih.govajmb.org This selective solubilization preserves the native-like structures within the ncIBs, leading to a higher recovery of bioactive protein. d-nb.info

Parameter Non-Classical Inclusion Bodies (ncIBs) Classical Inclusion Bodies (cIBs) Reference
Expression Temperature 25°C37°C nih.gov, ajmb.org
Solubility in 0.1% N-Lauroylsarcosine 5.93%0.59% ajmb.org
Solubilization Outcome DissolvedNot significantly affected nih.gov

This table illustrates the differential solubility of non-classical and classical inclusion bodies in a mild N-Lauroylsarcosine solution.

In one application, a sarkosyl-assisted on-column complex dissociation method was developed. acs.org A protein complex was captured on an immobilized metal affinity chromatography resin via a His-tagged protein partner. N-Lauroylsarcosine was then used to dissociate the complex and elute the tag-free protein of interest, resulting in a higher yield and better quality protein for structural studies. acs.org

Mild Solubilization of Non-Classical Inclusion Bodies

Transdermal Drug Delivery Systems

N-Lauroylsarcosine is investigated as a permeation enhancer in transdermal drug delivery systems, which aim to deliver therapeutic agents through the skin. sigmaaldrich.comscientificlabs.co.uk The primary barrier to transdermal drug delivery is the outermost layer of the epidermis, the stratum corneum. researchgate.netnih.gov

N-Lauroylsarcosine enhances skin permeability primarily by increasing the fluidity of the lipids within the stratum corneum. sigmaaldrich.comresearchgate.netnih.gov This mechanism has been demonstrated in studies using human cadaver epidermis. researchgate.netnih.govmedchemexpress.com

When used in combination with ethanol (B145695), N-Lauroylsarcosine has a synergistic effect on skin permeability. researchgate.netnih.gov Formulations containing N-Lauroylsarcosine in aqueous ethanol solutions have been shown to increase the transdermal delivery of a model drug, fluorescein (B123965), by up to 47-fold. researchgate.netnih.gov The enhancement is concentration-dependent, with increased permeability observed with higher concentrations of N-Lauroylsarcosine in 25-50% ethanol solutions. researchgate.netnih.govmedchemexpress.com

The fluidization of stratum corneum lipids is supported by several analytical techniques:

Differential Scanning Calorimetry (DSC): Shows changes in the lipid transition peak temperatures. researchgate.netnih.gov

Fourier Transform Infrared Spectroscopy (FTIR): Reveals shifts in the C-H stretching peaks, indicative of lipid fluidization and changes in protein conformation. researchgate.netnih.gov

Synergistic Effects with Ethanol in Skin Permeability

Research has shown that N-Lauroylsarcosine, in combination with ethanol, can synergistically enhance the permeability of the skin. researchgate.netnih.gov This effect is primarily attributed to the increased fluidity of the stratum corneum lipid structure. researchgate.netnih.gov

A study investigating the transdermal delivery of fluorescein across human cadaver epidermis found that formulations containing N-Lauroylsarcosine in aqueous ethanol solutions significantly increased skin permeability. researchgate.netnih.gov The enhancement was most pronounced with increasing concentrations of N-Lauroylsarcosine in 25-50% ethanol solutions, achieving up to a 47-fold increase in permeability. researchgate.netnih.govcir-safety.org However, higher concentrations of ethanol, such as 75% or 100%, resulted in a weaker enhancement effect. cir-safety.org The mechanism behind this synergistic activity involves the fluidization of stratum corneum lipids and changes in protein conformation, as supported by differential scanning calorimetry and Fourier transform infrared spectroscopy. researchgate.netnih.gov While some lipid extraction was observed, it was not the primary cause of the increased permeability. researchgate.netnih.gov

The combination of N-Lauroylsarcosine and ethanol has been proposed to work by the surfactant increasing the fluidity of the stratum corneum's lipid structure, a mechanism that is amplified by the presence of ethanol. scielo.brbrazjurol.com.br

Table 1: Effect of N-Lauroylsarcosine and Ethanol on Fluorescein Permeability

FormulationConcentration of N-LauroylsarcosineEthanol ConcentrationPermeability Increase (fold)
Control0%0%1
NLS in PBSVaried0%No significant enhancement
NLS in Ethanol1-3%25-50%Up to 47
NLS in Ethanol1-3%75-100%Weaker enhancement

Data compiled from studies on human cadaver skin. researchgate.netnih.govcir-safety.org

Development of Nanomedicine in Skin Delivery

The field of nanomedicine is increasingly exploring the use of nanotechnology to improve the delivery of drugs into and across the skin. uef.fi Nanoparticle-based systems can protect active ingredients from degradation and provide sustained release, enhancing bioavailability. uef.fi N-Lauroylsarcosine has been identified as a component in formulations aimed at enhancing the transdermal delivery of various therapeutic agents.

For instance, a mixture of a pore-forming peptide, N-Lauroylsarcosine, and sorbitan (B8754009) monolaurate has been shown to enhance the transdermal delivery of therapeutic molecules with reduced skin irritation. cambridgemedia.com.auacs.org This highlights the potential of N-Lauroylsarcosine in developing safer and more effective nanomedicine-based topical and transdermal drug delivery systems. uef.fi

Applications in Topical Antibody Administration

Topical delivery of antibodies presents a significant challenge due to their large size and the barrier function of the skin. cambridgemedia.com.aucambridgemedia.com.au However, topical administration offers advantages such as localized therapeutic effects and reduced systemic side effects. cambridgemedia.com.au

Chemical penetration enhancers are a key strategy to overcome the skin barrier, and N-Lauroylsarcosine has been investigated in this context. cambridgemedia.com.auacs.org Research has explored its use in combination with other substances to facilitate the delivery of antibodies and other large molecules. For example, a mixture containing N-Lauroylsarcosine has been shown to enhance the transdermal delivery of a pore-forming peptide, suggesting its potential utility in formulations for topical antibody delivery. cambridgemedia.com.auacs.org

Nanomaterial Fabrication and Biomaterial Development

N-Lauroylsarcosine and its sodium salt have proven to be versatile tools in the synthesis and stabilization of various nanomaterials and biomaterials.

Hollow mesoporous silica (B1680970) nanoparticles (HMSNs) are promising materials for applications like drug delivery due to their high surface area and large pore volume. vjs.ac.vn The synthesis of these nanoparticles often involves the use of templates. N-Lauroylsarcosine sodium (Sar-Na), an anionic surfactant, plays a crucial role in a one-pot synthesis method for creating monodisperse amino-functionalized HMSNs. rhhz.net

In this process, a solid-to-hollow structural transformation is achieved by carefully controlling the molar ratio of hydrochloric acid to Sar-Na and the water content. rhhz.net The anionic surfactant micelles act as a template, interacting with the positively charged amine sites of the silica precursor. rhhz.net This electrostatic interaction, followed by co-condensation and subsequent removal of the surfactant, results in the formation of hollow silica nanoparticles with ordered, radially oriented mesochannels in their shells. rhhz.net This method allows for the in-situ functionalization of the mesoporous shell with amino groups. rhhz.net

Hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], a key mineral component of bone, is widely used in biomedical applications. mdpi.com The morphology of synthetic hydroxyapatite can be controlled using surfactants. N-Lauroylsarcosine sodium has been used in the hydrothermal synthesis of single-crystal hydroxyapatite nanoplates. pku.edu.cn

By varying the concentration of N-Lauroylsarcosine sodium, the morphology of the resulting hydroxyapatite crystals can be tuned from oval to plate-like. pku.edu.cn This demonstrates the ability of N-Lauroylsarcosine to induce the formation of hydroxyapatite with different shapes, providing a method to control the aspect ratio of the nanoplates. pku.edu.cn

Silver nanoparticles are utilized in various fields, including flexible electronics, due to their conductive properties. researchgate.net The stability of these nanoparticles is crucial for their application. N-Lauroylsarcosine has been successfully employed as a capping agent to stabilize silver nanoparticles. researchgate.net

In one study, silver nanoparticles with an average size of 8.4 nm were synthesized and stabilized with N-Lauroylsarcosine. researchgate.net Thermogravimetric analysis revealed that the N-Lauroylsarcosine capping agent is removed from the nanoparticle surface in two stages between 110–210 °C. researchgate.net Inks formulated with these stabilized silver nanoparticles in o-xylene (B151617) were used to create conductive films on polyimide substrates. researchgate.net These films achieved low resistivity at relatively low annealing temperatures (130–150 °C). researchgate.net N-Lauroylsarcosine sodium has also been used as a stabilizing agent in the femtosecond laser-induced photoreduction of silver ions to fabricate silver nanostructures. purdue.edu

pH-Responsive Vesicle Formation

N-Lauroylsarcosine is an anionic surfactant that can participate in the formation of vesicles that are sensitive to changes in pH. atamanchemicals.comatamanchemicals.com This property stems from its molecular structure, which includes a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate group. atamanchemicals.com The carboxylate group has a pKa of approximately 3.6, meaning it is negatively charged in solutions with a pH greater than 5.5. atamanchemicals.comatamanchemicals.com This pH-dependent charge is fundamental to its ability to form responsive supramolecular structures.

Research has demonstrated that stable, pH-responsive vesicles can be prepared by combining N-Lauroylsarcosine with other molecules, such as cationic surfactants or water-insoluble amphiphiles. atamanchemicals.comscientificlabs.ie For instance, studies have investigated the formation of these vesicles through the interaction of N-Lauroylsarcosine with N-cetylpyridinium chloride (CPC) and N-dodecylpyridinium chloride (DPC) in aqueous mixtures. scientificlabs.ie It can also form these structures in conjunction with water-insoluble amphiphiles like 1-decanol. atamanchemicals.comatamanchemicals.com The formation of these vesicles is a result of the electrostatic and hydrophobic interactions between the component molecules, which can be modulated by adjusting the pH of the surrounding medium.

Analytical Chemistry and Biochemical Assays

In the realms of analytical chemistry and biochemical assays, N-Lauroylsarcosine serves as a critical component due to its detergent and protein-handling properties. It is employed in various techniques to lyse cells, solubilize proteins, and prepare samples for analysis.

N-Lauroylsarcosine is a key ingredient in the lysis solution used for the Comet assay (also known as the single-cell gel electrophoresis assay), a sensitive method for detecting DNA damage in individual cells. atamanchemicals.compublications.gc.ca The primary role of the lysis solution is to dissolve cell and nuclear membranes to release the cellular DNA, forming structures called 'nucleoids'. nih.gov

The standard lysis buffer for the Comet assay is a high-salt solution designed to remove proteins and lipids, leaving the DNA intact within an agarose (B213101) matrix. N-Lauroylsarcosine is included as an anionic surfactant to aid in this process. nih.govoup.com While some modern recommendations suggest its inclusion might be redundant for certain applications, it remains a component in many established protocols. oup.com Research on the assay's standardization has studied various lysis solution compositions, including those containing N-Lauroylsarcosine, to optimize the detection of DNA damage. oup.com

A typical composition for a lysis solution in the Comet assay is detailed below.

ComponentMolecular Weight (g/mol)Amount (for 1L)Final Concentration
Sodium Chloride (NaCl)58.44146.1 g2.5 M
Disodium EDTA372.2437.2 g0.1 M
Tris Base121.141.2 g0.01 M
Sodium Hydroxide (B78521) (NaOH)40.008 g0.2 M
N-Lauroylsarcosine sodium salt293.3810 g1% (w/v) or ~0.034 M

Data derived from multiple sources detailing lysis solution preparation for the Comet Assay. nih.govaatbio.commdpi.com

N-Lauroylsarcosine is utilized in immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and in Western blotting for antigen preparation and protein analysis. atamanchemicals.com Its surfactant properties are employed to extract specific antigens from complex biological samples, such as whole bacterial cells. nih.gov

A notable application is in the development of ELISAs to differentiate between animals infected with Brucella species and those infected with Yersinia enterocolitica O9, which can cause cross-reactivity in standard serological tests. nih.gov In this research, antigens were extracted from Brucella abortus using N-Lauroylsarcosine. nih.gov The resulting extracts, when used in an ELISA, showed improved specificity, allowing for more accurate diagnoses. nih.govresearchgate.net The detergent helps to solubilize membrane-associated proteins that can serve as specific antigens. nih.gov In Western blotting, N-Lauroylsarcosine is used in sample preparation and buffer solutions, sometimes as a less harsh alternative to sodium dodecyl sulfate (B86663) (SDS), to solubilize and separate proteins. scielo.brhimedialabs.com

Antigen SourceExtraction MethodAssayKey FindingReference
Brucella abortus strain 544Extraction with 0.5% N-LauroylsarcosineIndirect ELISAThe resulting antigens could serologically differentiate Brucella-infected animals from those vaccinated or infected with Yersinia enterocolitica O9. nih.govresearchgate.net
Recombinant SeM protein (Streptococcus equi)Dialysis in PBS containing 0.1% N-LauroylsarcosineIndirect ELISAThe purified recombinant protein was used as an effective antigen to distinguish between negative, vaccinated, and infected horses. scielo.br

Summary of research findings on the use of N-Lauroylsarcosine in ELISA applications.

The solubilizing capabilities of N-Lauroylsarcosine make it a useful reagent in sample preparation for various chromatographic techniques. mpbio.commpbio.com It is particularly valuable for the solubilization and separation of membrane proteins and glycoproteins prior to analysis. mpbio.comfishersci.com As an anionic detergent, it can disrupt membrane structures and solubilize integral membrane proteins, making them amenable to chromatographic separation and purification. vwr.com

Compared to a strong denaturant like SDS, N-Lauroylsarcosine is considered a milder surfactant, which can be advantageous when the goal is to purify proteins while retaining their functional activity. vwr.com It is also used in the preparation of samples for high-performance liquid chromatography (HPLC) and in the context of solid-phase extraction, where it can be part of the sample matrix or used to modify sorbents. google.comsigmaaldrich.com

N-Lauroylsarcosine is widely used as a component in cell lysis reagents for numerous molecular biology applications. mpbio.commpbio.com Its function is to disrupt the cell membrane and nuclear envelope to release intracellular contents like RNA, DNA, and proteins. mpbio.comvwr.com

It is particularly useful in RNA purification protocols because it effectively lyses cells and helps to denature proteins, including ribonucleases (RNases), which could otherwise degrade the RNA sample. mpbio.comfishersci.com A significant advantage of N-Lauroylsarcosine in these applications is that it helps to prevent excessive foaming, a common issue with other detergents like SDS, especially when working with concentrated salt solutions. mpbio.comfishersci.com This makes sample handling more manageable and reduces the risk of sample loss or contamination.

ApplicationFunction of N-LauroylsarcosineKey AdvantageReference
RNA PurificationCell lysis, protein denaturationAvoids excessive foaming in concentrated salt solutions mpbio.comfishersci.com
Protein ExtractionSolubilization of membrane and glycoproteinsLess denaturing than SDS under certain conditions vwr.com
DNA ExtractionAnionic surfactant in lysis bufferEffective lysis and protein removal

Role of N-Lauroylsarcosine in various cell lysis applications.

Sample Preparation in Chromatography

Environmental and Industrial Applications (Research Focus)

Beyond the biochemical laboratory, research is exploring the utility of N-Lauroylsarcosine in environmental and industrial contexts. One significant area of investigation is its use as a corrosion inhibitor for various metals, including iron and stainless steel. researchgate.neteuropa.eu Its molecular structure allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosive processes. researchgate.net

In environmental science, N-Lauroylsarcosine is used in sample preparation protocols for analyzing complex matrices like soil. mpbio.commpbio.com For instance, it is a component of reagents for extracting DNA and RNA from soil samples, which is essential for microbial ecology and environmental monitoring studies. mpbio.com

Industrial research has also examined N-Lauroylsarcosine as a permeabilizing agent. Studies have shown it can effectively permeabilize the cell walls of microorganisms like baker's yeast (Saccharomyces cerevisiae). researchgate.net This application is of interest for industrial biocatalysis, as it allows substrates to enter the cell and products to be released without needing to perform costly and time-consuming enzyme purification. researchgate.net Further research has explored its use in the synthesis of microcapsules and as a component in the formulation of various industrial products. merckmillipore.com

Selective Flotation Separation in Mineral Processing

N-Lauroylsarcosine and its sodium salt have emerged as highly effective and selective collectors in the froth flotation process for mineral separation. Froth flotation is a widely used technique in the mining industry to separate valuable minerals from gangue (unwanted rock or mineral) by exploiting differences in their surface hydrophobicity. The effectiveness of a collector is determined by its ability to selectively adsorb onto the surface of a target mineral, rendering it hydrophobic and allowing it to attach to air bubbles and float to the surface for collection.

Research has demonstrated the utility of N-Lauroylsarcosine as a biosurfactant collector, particularly for separating carbonate and silicate (B1173343) minerals. mdpi.com Studies have focused on its application in the separation of hemimorphite from quartz and dolomite (B100054) from apatite. mdpi.comresearchgate.net

In the selective flotation of hemimorphite (a zinc ore) from quartz, sodium N-lauroylsarcosinate (referred to as LS) has been identified as a novel and effective collector. researchgate.net The mechanism of its selectivity lies in its chemical structure, which includes both amide and carboxyl groups. mdpi.com These groups allow N-Lauroylsarcosine to interact with the zinc sites on the hemimorphite surface, forming a stable chelate. This interaction increases the surface hydrophobicity of the hemimorphite, facilitating its flotation while leaving the quartz unaffected. researchgate.net

Similarly, Sodium N-lauroylsarcosinate (SNLS) has been successfully employed as a selective collector for the separation of dolomite from apatite in phosphate (B84403) ores. researchgate.net In these systems, SNLS shows a preferential adsorption onto the dolomite mineral surface. The process is optimized by controlling parameters such as pH and collector concentration. At an optimal pH of 10, a significant difference in the floatability between dolomite and apatite can be achieved. researchgate.net This selectivity allows for the upgrading of phosphate ores by floating the dolomite away, resulting in a concentrate enriched in P₂O₅. researchgate.net

The table below summarizes key research findings on the application of N-Lauroylsarcosine in mineral flotation.

Mineral SystemCollector UsedTarget MineralDepressed MineralKey Findings & Conditions
Hemimorphite - QuartzSodium N-lauroylsarcosinate (LS)HemimorphiteQuartzLS acts as a highly selective collector for hemimorphite. It interacts with Zn sites on the hemimorphite surface via its amide and carboxyl groups to form a stable chelate, enhancing surface hydrophobicity. researchgate.net
Dolomite - ApatiteSodium N-lauroylsarcosinate (SNLS)DolomiteApatiteSNLS selectively adsorbs on the dolomite surface. At pH 10 with a 0.05 mmol/L SNLS concentration, a floatability difference of 83% between the single minerals was achieved. researchgate.net
Natural Phosphate Ore (containing Dolomite)Sodium N-lauroylsarcosinate (SNLS)DolomiteApatiteUsing 0.2 mmol/L of SNLS at pH 10, a natural ore was upgraded to a concentrate of 30.9% P₂O₅ with only 0.79% MgO from an initial 25.8% P₂O₅ and 5.16% MgO. researchgate.net

Potential in Bioremediation (e.g., plastic degradation research)

Bioremediation is a process that uses microorganisms or their enzymes to return the natural environment altered by contaminants to its original condition. A significant challenge in the bioremediation of hydrophobic pollutants, such as petroleum hydrocarbons and plastics, is their low water solubility, which limits their availability to microorganisms. mdpi.commdpi.com Biosurfactants, which are surface-active agents produced by living organisms, play a crucial role in overcoming this limitation. frontiersin.orgipinnovative.com

N-Lauroylsarcosine, as a biodegradable anionic surfactant derived from the amino acid sarcosine (B1681465), is recognized as a biosurfactant with significant potential in environmental applications. mdpi.comatamankimya.com While direct studies focusing on N-Lauroylsarcosine for plastic degradation are emerging, its established properties align well with the known mechanisms of bioremediation enhancement. The primary function of biosurfactants in this context is to increase the surface area, solubility, and bioavailability of hydrophobic contaminants, making them more accessible to microbial degradation. mdpi.commdpi.com

Research into the microbial degradation of plastics, such as polyethylene, shows that effective bacterial strains often produce their own biosurfactants (e.g., lipopeptides) to colonize the plastic surface and initiate breakdown. nih.gov These biosurfactants help to emulsify the pollutant and facilitate its transport into the microbial cells for metabolism. mdpi.com Given that N-Lauroylsarcosine possesses these fundamental surfactant properties—including the ability to reduce surface and interfacial tension—it is a strong candidate for use as an additive to enhance bioremediation processes, a concept known as biosurfactant-assisted remediation. biointerfaceresearch.comresearchgate.net Its biodegradability is a key advantage over many synthetic surfactants, ensuring that the remediation agent does not become a pollutant itself. ipinnovative.com

The table below outlines the potential role of N-Lauroylsarcosine in bioremediation based on its inherent properties as a biosurfactant.

Bioremediation MechanismRole of BiosurfactantCorresponding Property of N-Lauroylsarcosine
Bioavailability Enhancement Increases the pseudo-solubility of hydrophobic pollutants (e.g., hydrocarbons, plastic polymers) in the aqueous phase. mdpi.comAs an amphiphilic molecule, it can form micelles that encapsulate hydrophobic compounds, increasing their dispersion in water.
Surface Interaction Reduces the interfacial tension between microbial cells and the hydrophobic contaminant surface, allowing for better contact and biofilm formation. nih.govIts surfactant properties lower surface tension, which can facilitate the attachment of microorganisms to plastic surfaces.
Emulsification Breaks down large masses of contaminants into smaller droplets, increasing the surface area available for microbial enzyme attack. frontiersin.orgPossesses emulsifying capabilities, which can help break down larger plastic fragments or oil slicks into micro-droplets.
Environmental Compatibility Must be effective and non-toxic to the degrading microorganisms and the surrounding ecosystem.It is known to be biodegradable and is considered a mild surfactant, suggesting better environmental compatibility than harsh chemical surfactants. atamankimya.com

V. Toxicological and Safety Research of N Lauroylsarcosine

In Vitro Toxicological Assessments

In vitro assessments are crucial for determining a substance's potential toxicity at the cellular level, providing data on localized effects like irritation and broader cellular impacts such as genotoxicity without the use of live animals.

The potential for N-Lauroylsarcosine and its related salts to cause irritation to the skin and eyes has been evaluated using reconstructed human tissue models and other in vitro methods.

Skin Irritation: Studies on Sodium Lauroyl Sarcosinate using an in vitro reconstructed human epidermis model (following OECD Guideline 431) found the substance to be non-corrosive. cir-safety.orglhnvd.com Another study based on OECD Test Guideline 404, using a 30% concentration of N-lauroylsarcosine on rabbit skin, reported no irritation. knowde.com Acyl sarcosinates are generally considered non-irritating or only mildly irritating to human skin. researchgate.net

Eye Irritation: In vitro testing has indicated a potential for eye irritation. A 30% solution of N-lauroylsarcosine was found to be irritating in a rabbit eye test (OECD Test Guideline 405). knowde.com Based on data from similar substances and expert judgment, N-lauroylsarcosine is classified as causing serious eye damage. knowde.com In vivo studies on its salt, Sodium N-lauroylsarcosinate, at concentrations of 10% and 30%, confirmed eye-irritating properties. europa.eu Another related compound, Sodium Myristoyl Sarcosinate, was deemed a severe irritant or corrosive in an in vitro Bovine Corneal Opacity and Permeability (BCOP) test. cir-safety.org

Table 1: Summary of In Vitro Irritation Studies

Test TypeCompoundMethod/ModelFindings
Skin CorrosionSodium Lauroyl SarcosinateReconstructed Human Epidermis (OECD 431)Non-corrosive cir-safety.orglhnvd.com
Skin IrritationN-Lauroylsarcosine (30%)Rabbit (OECD 404)No skin irritation knowde.com
Eye IrritationN-Lauroylsarcosine (30%)Rabbit (OECD 405)Irritating knowde.com
Eye IrritationSodium N-lauroylsarcosinateIn vivo (Rabbit)Irritating at 10% and 30% europa.eu
Eye IrritationSodium Myristoyl SarcosinateBCOP TestCorrosive / Severe Irritant cir-safety.org

Genotoxicity assays are performed to detect potential damage to the genetic material within a cell. Multiple studies on N-Lauroylsarcosine and its related compounds have shown a lack of genotoxic potential.

Sodium Lauroyl Sarcosinate was found to be not genotoxic in an in vitro mammalian chromosomal aberration assay conducted on lymphocytes. cir-safety.org Similarly, a related compound, Oleoyl Sarcosine (B1681465), was not mutagenic in an Ames test. cir-safety.org Broader assessments by the European Chemicals Agency (ECHA) concluded that, based on all available in vitro data for the category of sarcosinates, there is no evidence of genotoxic potential. europa.eu Further reports state that acyl sarcosines and their salts are not mutagenic to bacterial cells or Chinese hamster cells in culture. researchgate.net

Table 2: Summary of In Vitro Genotoxicity Findings

CompoundAssay TypeResult
Sodium Lauroyl SarcosinateMammalian Chromosomal Aberration AssayNot Genotoxic cir-safety.org
Oleoyl SarcosineAmes TestNot Mutagenic cir-safety.org
Sarcosinate Category MembersVarious In Vitro Genetic Toxicity TestsNegative / No Genotoxic Potential europa.eu
Acyl Sarcosines/SarcosinatesBacterial and Chinese Hamster Cell AssaysNot Mutagenic researchgate.net

N-Lauroylsarcosine is widely utilized in cellular research as a detergent for cell lysis and protein solubilization due to its ability to break down cellular and membrane structures. Its application in lysis buffers is common in protocols for isolating DNA or preparing cell extracts for analysis in various cell lines, including human embryonic stem cells (hESCs) and the human monocytic cell line THP-1. ubc.canih.govnih.gov

For instance, in studies involving hESCs, N-Lauroylsarcosine is a component of the lysis buffer used to shear chromatin or prepare cells for DNA analysis. nih.govnih.govrupress.org Similarly, in experiments with THP-1 cells, it is used to solubilize inclusion bodies containing proteins or to lyse cells for assays like the comet assay, which detects DNA damage. ubc.canih.gov The very function of N-Lauroylsarcosine in these applications—to lyse cells—demonstrates its cytotoxic activity at the concentrations used in these experimental buffers.

Genotoxicity Studies

In Vivo Toxicological Assessments

In vivo studies involve animal models to understand the systemic effects of a substance after different durations and routes of exposure.

Acute Toxicity: Acute oral toxicity studies in animals have shown that N-Lauroylsarcosine and its salts have a low level of toxicity. Acute oral studies conducted with Sodium N-lauroylsarcosinate and a structurally similar compound, (Z)-N-methyl-N-(1-oxo-9-octadecenyl) glycine, demonstrated LD50 values greater than 5000 mg/kg of body weight, with no systemic effects observed at the end of the study period. europa.eu

Repeated Dose Toxicity: Longer-term repeated dose studies support the finding of low systemic toxicity. Data from a 2-year oral study with Sodium N-lauroylsarcosinate showed no adverse systemic effects. europa.eu A repeated dose oral toxicity study in rats identified a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg for Sodium N-lauroylsarcosinate. cdhfinechemical.com The collective data from acute and repeated exposure studies indicate that members of the Sarcosine category have a low potential for toxicity. europa.eu

Subchronic studies provide insight into the effects of repeated exposure over a significant portion of an animal's lifespan. A subchronic oral study on Sodium N-lauroylsarcosinate established a No Observed Adverse Effect Level (NOAEL) of at least 250 mg/kg bw/day, as this was the highest dose tested without adverse systemic effects. europa.eu A longer-term two-year oral study corroborated these findings, deriving a NOAEL of 1000 mg/kg bw/day. europa.eu These studies indicate a low potential for systemic toxicity following prolonged oral exposure. europa.eu

Table 3: Summary of In Vivo Toxicity Studies

Study TypeCompoundSpeciesFindings
Acute OralSodium N-lauroylsarcosinateRatLD50 > 5000 mg/kg bw europa.eu
Repeated Dose OralSodium N-lauroylsarcosinateRatNOAEL = 30 mg/kg cdhfinechemical.com
Subchronic OralSodium N-lauroylsarcosinateNot specifiedNOAEL ≥ 250 mg/kg bw/day europa.eu
Chronic Oral (2-year)Sodium N-lauroylsarcosinateNot specifiedNOAEL = 1000 mg/kg bw/day europa.eu

Developmental Neurotoxicity Research

Research into the specific developmental neurotoxicity of N-Lauroylsarcosine is an area of ongoing scientific investigation. Studies utilizing in vitro neuronal cell models are a key methodology for assessing the potential of chemicals to induce such effects. For instance, the research group for Cellular Neurotoxicity and Nociception at Stockholm University investigates mechanisms of chemically induced acute and developmental neurotoxicity. su.se Their work involves using neuronal cell models and integrating in vitro data with in vivo data from animal models and human clinical observations to create predictive models. su.se In their research, N-Lauroylsarcosine was identified as one of several anionic surfactants that induced a concentration-dependent influx of calcium ions (Ca2+) in neuronal cells, a response that could be attributed to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. su.se

Methodologies to assess developmental neurotoxicity often involve advanced cell culture systems. Protocols have been developed for efficient differentiation of human embryonic stem cell-derived neural progenitors into neurons and astrocytes, creating models that mimic key elements of human brain development for testing chemical impacts. sigmaaldrich.com While not specific to N-Lauroylsarcosine, studies on known neurotoxicants like acrylamide (B121943) demonstrate the utility of these models in identifying risks. Research has shown that even at non-cytotoxic concentrations, acrylamide can alter critical neurodevelopmental signaling pathways and reduce cell proliferation in neural progenitor cell lines. su.se

Carcinogenicity and Neuropathological Studies

Based on available toxicological data, N-Lauroylsarcosine and its related sarcosinate compounds are not classified as carcinogenic. cdhfinechemical.com A comprehensive review within the Sarcosine category of chemicals indicates that its members are not mutagenic or clastogenic. europa.eueuropa.eu Long-term studies, including a 2-year oral study on the related compound Sodium N-lauroylsarcosinate, found no adverse systemic effects, establishing a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg bw/day. europa.eu Furthermore, the International Agency for Research on Cancer (IARC) has not identified N-Lauroylsarcosine or its sodium salt as a probable, possible, or confirmed human carcinogen at levels greater than or equal to 0.1%. cdhfinechemical.com

Despite the lack of direct carcinogenic activity, a consideration in the safety assessment of sarcosinates is the potential for the formation of N-nitrosamines. researchgate.net The precursor chemical, sarcosine, can be nitrosated to form N-nitrososarcosine, which is a known animal carcinogen. researchgate.netnih.gov However, the nitrogen atom in N-Lauroylsarcosine is part of an amide group, which exhibits low reactivity towards common nitrosating agents. Therefore, the likelihood of nitrosamine (B1359907) formation from N-Lauroylsarcosine itself is considered low, particularly when the presence of residual amines like sarcosine in the final product is minimal.

Environmental Fate and Biodegradation Research

Readily Biodegradable Nature and Environmental Distribution

Table 1: Biodegradation Data for Sarcosinates

CompoundBiodegradation ResultTest DurationClassificationSource
N-Lauroylsarcosine (read-across from Sodium N-lauroylsarcosinate)82%28 daysReadily Biodegradable europa.eu
Isopropyl Lauroyl Sarcosinate88%28 daysReadily Biodegradable

Abiotic Degradation Pathways (e.g., phototransformation)

Abiotic degradation processes are not considered significant environmental fate pathways for N-Lauroylsarcosine. europa.eu In aquatic environments, the rapid rate of biodegradation is the primary mechanism for its removal, making abiotic pathways like hydrolysis irrelevant. europa.eu

Phototransformation in the atmosphere is also not an expected degradation route. europa.eueuropa.eu This is because the compound's low vapor pressure means it is not anticipated to enter the atmospheric compartment in significant quantities under normal environmental conditions. europa.eu

Impact on Aquatic Organisms and Ecosystems

N-Lauroylsarcosine and its sodium salt are considered harmful to aquatic life with long-lasting effects. bangslabs.comcdhfinechemical.com The ecotoxicological profile of the broader sarcosinate category shows a distinct trend where toxicity to aquatic organisms increases as the length of the carbon chain in the fatty acid component increases. europa.eueuropa.eu

Acute toxicity studies have been conducted on various aquatic species. For Sodium N-lauroylsarcosinate, the 96-hour median lethal concentration (LC50) for the zebrafish (Danio rerio) was determined to be 107 mg/L. The 48-hour median effective concentration (EC50) for immobilization in the water flea (Daphnia magna) was 29.7 mg/L. sigmaaldrich.com

Table 2: Aquatic Toxicity of Sodium N-Lauroylsarcosinate

OrganismEndpointTest DurationValue (mg/L)Test GuidelineSource
Zebrafish (Danio rerio)LC50 (mortality)96 hours107OECD TG 203 sigmaaldrich.com
Water flea (Daphnia magna)EC50 (Immobilization)48 hours29.7OECD TG 202 sigmaaldrich.com

Vi. Advanced Analytical Methodologies for N Lauroylsarcosine

Chromatographic Techniques

Chromatography is a fundamental technique for separating mixtures, and its application is central to the analysis of N-Lauroylsarcosine. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized, each offering distinct advantages depending on the sample and the analytical goals.

HPLC is a powerful method for the separation, identification, and quantification of compounds in a liquid mobile phase. For N-Lauroylsarcosine and its sodium salt, HPLC is often used to assess purity. For instance, commercial-grade N-Lauroylsarcosine sodium salt for molecular biology applications is specified to have a purity of ≥99% as determined by HPLC. ottokemi.com

The technique is also integral to more complex analytical systems, such as when coupled with mass spectrometry for the analysis of phytochemicals or in protein purification processes. nih.govmdpi.com A typical HPLC system for such analyses includes a reversed-phase column, like a C18 column, and a gradient elution program using a mixture of water and a polar organic solvent, such as acetonitrile, as the mobile phase. mdpi.com Detection is often performed using a photodiode array (PDA) detector or a UV detector. mdpi.com

Table 1: Example HPLC Parameters for N-Lauroylsarcosine Analysis

ParameterValue
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile
Detector Photodiode Array (PDA) or UV
Application Purity assessment, component of LC-MS systems

Gas Chromatography is another key analytical technique used for N-Lauroylsarcosine, particularly for assessing its purity. tcichemicals.com GC is well-suited for volatile and thermally stable compounds. Given that N-Lauroylsarcosine can be derivatized to become more volatile, GC provides a high-resolution separation method. researchgate.net The purity of some commercial grades of N-Lauroylsarcosine is specified to be greater than 90.0% as determined by GC. tcichemicals.com

The use of GC coupled with mass spectrometry (GC/MS) is a powerful tool for identifying and quantifying trace amounts of materials in complex samples. nih.govacs.org This technique has been explored in forensic science for the analysis of materials present in biological remains. nih.gov For such applications, various solvents like methanol (B129727), acetonitrile, and dichloromethane (B109758) can be used for sample extraction to ensure the solubility of the target compounds for GC/MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and quantification of N-Lauroylsarcosine, especially at trace levels and in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. annlabmed.org This makes it an ideal method for the trace analysis of compounds in intricate mixtures. nih.govnih.gov In the context of N-Lauroylsarcosine, LC-MS/MS has been used for the annotation and identification of phytochemicals in plant extracts. mdpi.com The technique allows for the acquisition of both precursor and fragment ion information, which is crucial for the structural identification of compounds like N-Lauroylsarcosine. mdpi.com The high resolution and sensitivity of modern LC-MS/MS systems enable the detection and quantification of analytes at very low concentrations. mdpi.com

N-Lauroylsarcosine is frequently used in proteomics as a detergent to solubilize proteins, particularly from inclusion bodies. nih.gov Its presence in the final purified protein sample needs to be monitored to ensure it does not interfere with downstream applications. nih.gov Mass spectrometry is a key method for detecting residual N-Lauroylsarcosine in protein samples. nih.gov

One approach involves using an HPLC system coupled to a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. nih.gov The analysis can be performed in negative polarity to detect the N-Lauroylsarcosine molecule, which has a molecular weight of approximately 271.40 g/mol . nih.govtcichemicals.com To enhance sensitivity, the mass spectrometer can be focused on a low mass range, and a standard of N-Lauroylsarcosine can be used for instrument optimization. nih.gov This methodology has been successfully applied to confirm the absence of detectable levels of the detergent in the final purified protein products. nih.gov

Table 2: Mass Spectrometry Parameters for Detecting N-Lauroylsarcosine in Protein Samples

ParameterValue/Setting
Ionization Mode Electrospray Ionization (ESI), Negative Polarity nih.gov
Mass Analyzer Time-of-Flight (TOF) nih.gov
Target m/z Focused on low mass range (e.g., < 1000 m/z) nih.gov
N-Lauroylsarcosine m/z ~270.2 nih.gov
Application Detecting residual detergent in purified protein samples nih.gov

Isotope dilution mass spectrometry (IDMS) is a high-accuracy analytical method used for the precise quantification of chemical substances. wikipedia.orgosti.gov This technique involves adding a known amount of an isotopically enriched standard (an isotope-labeled version of the analyte) to a sample. wikipedia.orgnih.gov The change in the isotopic ratio of the analyte in the sample allows for a very accurate calculation of its original concentration. wikipedia.org

While specific applications of isotope dilution mass spectrometry for N-Lauroylsarcosine are not extensively detailed in the provided context, the principles of IDMS are widely applicable for achieving high-precision quantitative results, particularly in complex matrices where analyte recovery may be variable. wikipedia.orgosti.gov This method is considered a reference method in many areas of chemical analysis due to its high metrological standing. wikipedia.org The combination of ultra-high-performance liquid chromatography (UHPLC) with triple quadrupole mass spectrometry (QQQ-MS) in an isotope-dilution workflow allows for rapid, ultrasensitive, and highly reproducible quantification of various molecules. nih.gov

Detection of N-Lauroylsarcosine in Protein Samples

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of N-Lauroylsarcosine. By interacting with electromagnetic radiation, these methods provide a detailed fingerprint of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. innovatechlabs.com For N-Lauroylsarcosine, FTIR is instrumental in confirming its chemical structure and observing its interactions in various formulations. nih.govnih.gov

In the analysis of N-Lauroylsarcosine, characteristic peaks in the FTIR spectrum confirm the presence of its key functional groups. The amide I region (1700–1600 cm⁻¹) is particularly sensitive to the secondary structure of the molecule. spectroscopyonline.com Studies have shown that the amide peak of N-Lauroylsarcosine can shift upon interaction with other molecules, indicating changes in its chemical environment. researchgate.net For instance, when used in the formation of vesicles, the amide peak shifts from a split peak at 1640 and 1648 cm⁻¹ to a single maximum at 1656 cm⁻¹. researchgate.net This technique has been widely used to monitor the action of enhancers like N-Lauroylsarcosine in skin barrier studies. researchgate.net

FTIR analysis is also crucial in studying nanoparticles capped with N-Lauroylsarcosine. researchgate.netresearchgate.net The spectra can confirm the presence of the N-Lauroylsarcosine capping agent on the nanoparticle surface. researchgate.netresearchgate.net Furthermore, in studies involving drug delivery systems, FTIR is used to analyze the secondary structure of proteins, such as CHIP28, after solubilization with N-Lauroylsarcosine-based methods. nih.gov

Application of FTIRKey FindingsReference
Structural ConfirmationIdentification of characteristic amide and alkyl peaks. researchgate.net
Interaction StudiesShift in amide peak indicates interaction with other molecules. researchgate.net
Nanoparticle CharacterizationConfirms the presence of N-Lauroylsarcosine as a capping agent. researchgate.netresearchgate.net
Protein Structural AnalysisDetermines secondary structure of proteins in the presence of N-Lauroylsarcosine. nih.gov

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. improvedpharma.com This method is particularly valuable for studying the thermal transitions of lipids and polymers, providing insights into the effects of N-Lauroylsarcosine on biological membranes and other lipid-based systems. nih.govnih.gov

In the context of transdermal drug delivery, DSC is employed to investigate how N-Lauroylsarcosine affects the thermotropic behavior of the stratum corneum, the outermost layer of the skin. nih.gov Changes in the lipid transition temperatures (Tm) of the stratum corneum indicate a disruption and fluidization of the lipid bilayers, which correlates with enhanced skin permeability. nih.govresearchgate.netnih.gov For example, treatment of the stratum corneum with N-Lauroylsarcosine formulations has been shown to lower the transition temperatures, suggesting an increase in lipid fluidity. nih.gov

DSC is also utilized to characterize drug-loaded nanoparticles where N-Lauroylsarcosine may be a component. The disappearance of the melting peak of a drug after encapsulation within a nanoparticle, as seen in a DSC thermogram, indicates that the drug is in an amorphous state and successfully loaded. mdpi.com

System StudiedObserved Thermal TransitionsInterpretationReference
Human Stratum CorneumLowering of lipid transition temperatures (Tm1 and Tm2).Disruption and fluidization of lipid bilayers. nih.govnih.gov
Drug-Loaded NanoparticlesDisappearance of the drug's endothermic melting peak.Successful encapsulation of the drug in an amorphous form. mdpi.com

UV/Visible (UV-Vis) spectroscopy is an analytical technique used for the quantitative determination of different analytes. N-Lauroylsarcosine itself has reported absorbance maxima at 220 nm and 265 nm. mpbio.commpbio.comsigmaaldrich.com This property can be utilized for its quantification in various solutions.

In research, UV-Vis spectroscopy is often employed to monitor the concentration of other substances in the presence of N-Lauroylsarcosine. For instance, in drug release studies from mesoporous silica (B1680970) nanospheres synthesized using N-Lauroylsarcosine sodium as a surfactant, the concentration of the released drug, ketoprofen, was analyzed by UV/Vis spectroscopy at a wavelength of 265 nm. rsc.org Similarly, when studying silver nanoparticles capped with N-Lauroylsarcosine, UV-Vis spectroscopy is used to characterize the formation and stability of the nanoparticles, with a characteristic surface plasmon resonance (SPR) peak observed around 415 nm. researchgate.netresearchgate.net

X-ray Diffraction (XRD) is a powerful, non-destructive technique for characterizing crystalline materials. mat-cs.comyale.edu It provides detailed information about the crystal structure, phase, and other structural parameters of a material by analyzing the diffraction pattern of X-rays scattered by the atoms within the crystal lattice. mat-cs.commalvernpanalytical.com

When N-Lauroylsarcosine is used in the synthesis of nanomaterials, such as hydroxyapatite (B223615) nanoplates or silver nanoparticles, XRD is essential for confirming the crystalline nature and identifying the phases of the resulting products. pku.edu.cn For silver nanoparticles capped with N-Lauroylsarcosine, the XRD pattern shows distinct diffraction peaks corresponding to the crystalline structure of silver. researchgate.netresearchgate.net In studies of drug delivery systems, XRD can be used to determine the physical state of a drug within a carrier, for example, confirming that a drug is in an amorphous state within lipid nanocarriers. su.ac.th The technique is also used to analyze the structure of mesoporous silica synthesized using N-Lauroylsarcosine, where a broad diffraction peak can indicate an amorphous material.

Material AnalyzedXRD FindingsSignificance
Silver Nanoparticles (capped with N-Lauroylsarcosine)Diffraction peaks confirming the face-centered cubic structure of silver.Confirms the crystalline nature of the synthesized nanoparticles.
Hydroxyapatite Nanoplates (synthesized with N-Lauroylsarcosine)Characteristic diffraction patterns of hydroxyapatite.Verifies the successful synthesis of the target crystalline material.
Drug-Loaded Lipid NanocarriersAbsence of drug crystalline peaks.Indicates the drug is in an amorphous state within the carrier.

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the morphology and structure of materials at the nanoscale.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. numberanalytics.com It provides high-resolution, two-dimensional images of the internal structure of materials. TEM has been extensively used to analyze nanoparticles synthesized or stabilized with N-Lauroylsarcosine. For example, TEM images have revealed the spherical shape and size distribution of silver nanoparticles capped with N-Lauroylsarcosine, showing an average size of 8.4 nm. researchgate.netresearchgate.net It has also been used to characterize the morphology of hydroxyapatite nanoplates and mesoporous silica nanospheres prepared using N-Lauroylsarcosine. rsc.orgpku.edu.cn In biophysical studies, TEM is used to visualize amyloid-like fibrils formed from proteins in the presence of sodium lauroyl sarcosinate. nih.gov

Scanning Electron Microscopy (SEM) scans the surface of a material with a focused beam of electrons to produce three-dimensional-like images of the surface topography. wikipedia.org SEM is a versatile method for investigating the surface morphology of various materials. researchgate.net It has been used to study the surface morphology of materials synthesized in the presence of N-Lauroylsarcosine, such as hydroxyapatite nanocrystals. pku.edu.cn In some studies, SEM is used in conjunction with other techniques like XRD and FTIR to provide a comprehensive characterization of materials. researchgate.net

TechniqueApplication with N-LauroylsarcosineKey Information Obtained
TEM Analysis of silver nanoparticles.Spherical morphology, average particle size (e.g., 8.4 nm). researchgate.netresearchgate.net
Characterization of hydroxyapatite nanoplates.Plate-like morphology, dimensions (e.g., 10 nm width, 100 nm length).
Visualization of protein aggregates.Evidence of amyloid-like fibril formation. nih.gov
SEM Study of hydroxyapatite nanocrystals.Surface morphology and crystal shape. pku.edu.cn
Assessment of cytoadhesive molecule interactions.Visualization of Borrelia burgdorferi binding. ecmjournal.org

X-ray Diffraction (XRD) for Material Characterization

Electrical and Biophysical Measurements

Beyond spectroscopic and microscopic analyses, electrical and biophysical measurements provide functional insights into the effects of N-Lauroylsarcosine, particularly in biological systems and electronic applications.

In transdermal drug delivery research, skin electrical conductivity measurements have been shown to correlate with the skin-permeabilizing effects of N-Lauroylsarcosine. nih.govresearchgate.net An increase in skin conductivity suggests a disruption of the stratum corneum barrier, which is consistent with the enhanced permeability observed with N-Lauroylsarcosine formulations. nih.govresearchgate.net

In the field of flexible electronics, the electrical properties of films made from N-Lauroylsarcosine-capped silver nanoparticles are of significant interest. Studies have shown that conductive films can be formed after annealing, with the resistivity of the film being dependent on the annealing temperature. Notably, low resistivity has been achieved at relatively low temperatures (130–150 °C), which is advantageous for applications involving flexible substrates. researchgate.net

Biophysical techniques are also employed to study the interaction of N-Lauroylsarcosine with proteins. Techniques such as turbidity measurements, light scattering kinetics, and fluorescence spectroscopy are used to investigate the aggregation and fibrillation of proteins like human serum albumin when exposed to N-Lauroylsarcosine. nih.gov These studies are crucial for understanding the potential effects of this surfactant on protein stability. nih.gov

Skin Electrical Conductivity Measurements in Permeability Studies

The integrity of the skin's outermost layer, the stratum corneum, serves as the primary barrier to substance penetration. The electrical conductivity of the skin is a key indicator of this barrier's function; a more permeable or disrupted barrier exhibits higher conductivity. Consequently, measuring changes in skin electrical conductivity is a valuable method for evaluating the efficacy of chemical permeation enhancers like N-Lauroylsarcosine.

Research has demonstrated a direct correlation between the skin's permeability and its electrical conductivity. researchgate.netnih.gov Studies investigating the transdermal delivery of substances have utilized this principle to quantify the effect of N-Lauroylsarcosine. In one key study, N-Lauroylsarcosine (NLS) was examined in combination with ethanol (B145695) to test the hypothesis that they synergistically enhance skin permeability by fluidizing the lipid structure of the stratum corneum. researchgate.netnih.gov

The findings indicated that while N-Lauroylsarcosine alone in a phosphate-buffered saline (PBS) solution did not cause a significant change in skin penetration, its combination with ethanol led to a dramatic increase in permeability. cir-safety.org Formulations containing N-Lauroylsarcosine in aqueous ethanol solutions were found to increase the transdermal delivery of a model compound, fluorescein (B123965), by up to 47-fold. nih.govcir-safety.org This enhancement in permeability was directly correlated with an increase in skin electrical conductivity measurements, providing quantitative evidence of the compound's effect on the skin barrier. researchgate.netnih.gov The mechanism is believed to involve a synergistic lipid-fluidizing action within the stratum corneum, which disrupts the highly ordered lipid structure, thereby creating pathways for substance permeation. nih.gov

Interactive Table 1: Effect of N-Lauroylsarcosine and Ethanol on Skin Permeability

FormulationEffect on Skin BarrierObserved Permeability EnhancementReference
N-Lauroylsarcosine in PBSNo significant effectVery small increase in transdermal flux cir-safety.org
1-3% N-Lauroylsarcosine in 25-50% EthanolSynergistic lipid-fluidization of stratum corneumUp to 47-fold increase nih.govcir-safety.org

Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is a fundamental characteristic of surfactants, including the anionic surfactant N-Lauroylsarcosine. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles. researchgate.net The determination of the CMC is essential as many physicochemical properties of the surfactant solution exhibit an abrupt change at this concentration. researchgate.netd-nb.info

Various analytical techniques can be employed to determine the CMC, with the choice often depending on the nature of the surfactant. nih.gov For ionic surfactants like N-Lauroylsarcosine and its salts, one of the most common and effective methods is conductimetry. nih.govresearchgate.net This technique measures the electrical conductivity of the solution as a function of the surfactant concentration. Below the CMC, conductivity increases steadily as more ionic monomers are added. nih.gov Above the CMC, the formation of micelles, which are larger and less mobile charge carriers than the individual ions, leads to a distinct change in the slope of the conductivity-versus-concentration plot. researchgate.netnih.gov The point where the two linear portions of the plot intersect is identified as the CMC.

Other methods are also effective for determining the CMC of N-Lauroylsarcosine. nih.gov These include:

Tensiometry : Measures the surface tension of the solution, which decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. researchgate.net

Fluorescence Spectroscopy : Utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles as they form, causing a noticeable change in the fluorescence spectrum. nih.gov

High-Resolution Ultrasound Spectroscopy : Detects changes in the speed and attenuation of sound waves in the solution, which are affected by micelle formation. nih.gov

A comparative study determined the CMC of N-Lauroylsarcosine using several of these techniques, providing a comprehensive characterization of its aggregation behavior. nih.gov

Interactive Table 2: Critical Micelle Concentration (CMC) Values for N-Lauroylsarcosine Salt

Analytical MethodReported CMC Value (mM)Reference
Conductivity14.7 ± 0.1 nih.gov
Tensiometry14.5 ± 0.4 nih.gov
Fluorescence Spectroscopy14.8 ± 0.3 nih.gov
High-Resolution Ultrasound Spectroscopy (Sound Speed)14.6 ± 0.2 nih.gov
Not specified (product data sheet)14.6 sigmaaldrich.com

Vii. Future Research Directions and Emerging Applications of N Lauroylsarcosine

Exploration of Novel Biomedical and Therapeutic Uses

The unique properties of N-Lauroylsarcosine, including its biocompatibility and ability to interact with biological membranes, are paving the way for its exploration in novel biomedical and therapeutic contexts.

Future research is being directed towards harnessing N-Lauroylsarcosine for the development of sophisticated drug delivery systems. Its surfactant nature allows it to enhance the permeability of biological barriers, a property that is being investigated for transdermal drug delivery. researchgate.netnih.gov Studies have shown that N-Lauroylsarcosine can act synergistically with other agents, such as ethanol (B145695), to significantly increase the penetration of drugs through the skin. dntb.gov.ua Furthermore, its role as a component in lipopolyplexes for gene delivery is a promising area of investigation. portico.orgfrontiersin.org These complexes, which encapsulate genetic material, have demonstrated high gene expression in the lungs following intravenous administration, suggesting potential therapeutic applications for pulmonary diseases like idiopathic pulmonary fibrosis. nih.govresearchgate.net Research is ongoing to optimize these lipopolyplex formulations by exploring different cationic polymers and lipids in conjunction with N-Lauroylsarcosine to enhance transfection efficiency and biocompatibility. nih.gov

The application of N-Lauroylsarcosine in tissue engineering and regenerative medicine is another burgeoning field. It is being explored as a decellularizing agent to create extracellular matrix (ECM) scaffolds from tissues. qut.edu.aumdpi.com These scaffolds, stripped of their native cells but retaining their structural integrity, can then be repopulated with a patient's own cells for tissue regeneration. N-Lauroylsarcosine, in combination with other agents, has been used to decellularize tissues like porcine pericardium and heart valves, with the resulting scaffolds showing promise for applications in regenerative medicine. researchgate.net

Advanced Material Science Applications

In the realm of material science, N-Lauroylsarcosine is being investigated for its utility in fabricating advanced materials with unique properties and functionalities.

A key area of research is the use of N-Lauroylsarcosine in the synthesis and stabilization of nanoparticles. It has been employed as a capping agent for silver nanoparticles, which are then formulated into inks for flexible electronics. researchgate.netresearchgate.net The presence of N-Lauroylsarcosine on the nanoparticle surface influences their decomposition temperature and the resulting electrical properties of the conductive films, enabling the creation of flexible electronic devices at lower processing temperatures. researchgate.netd-nb.info Moreover, N-Lauroylsarcosine has demonstrated its utility as a multi-functional agent in the one-pot synthesis of noble metal nanoparticles encapsulated in hollow silica (B1680970) spheres with radially oriented mesopores. rsc.orgrsc.org In this process, it acts as a reducing agent, stabilizer, emulsion droplet, and mesopore template, showcasing its versatility in creating complex nanostructures. rsc.orgrsc.org

Another emerging application is the use of N-Lauroylsarcosine as a "green" corrosion inhibitor. royalsocietypublishing.org It can be incorporated into protective coatings for metallic surfaces, offering an environmentally friendly alternative to hazardous chemicals. royalsocietypublishing.org Research has explored its inclusion in waterborne acryl-styrene copolymer coatings, where it can be encapsulated in microcontainers to provide a controlled release of the inhibitor, thereby extending the protective lifespan of the coating. royalsocietypublishing.org

Application AreaSpecific Use of N-LauroylsarcosineKey Research Finding
Flexible Electronics Capping agent for silver nanoparticles in conductive inks.Enables lower annealing temperatures for creating conductive films. researchgate.netd-nb.info
Nanomaterial Synthesis Reducing agent, stabilizer, and template for encapsulated nanoparticles.Facilitates one-pot synthesis of complex core-shell nanostructures. rsc.orgrsc.org
Corrosion Inhibition "Green" inhibitor in protective coatings.Can be encapsulated for controlled release and enhanced coating longevity. royalsocietypublishing.org

Enhanced Bioprocessing and Protein Production Strategies

N-Lauroylsarcosine has long been a valuable tool in biochemistry and molecular biology, and future research aims to further leverage its properties to enhance the efficiency of bioprocessing and protein production.

A significant challenge in recombinant protein production is the formation of insoluble aggregates known as inclusion bodies. huji.ac.il N-Lauroylsarcosine is a key agent in the solubilization of these inclusion bodies, allowing for the recovery of functional proteins. d-nb.infohuji.ac.ilsigmaaldrich.comubbcluj.ronih.gov Research continues to optimize protocols using N-Lauroylsarcosine, often at low, non-denaturing concentrations, to improve the yield and biological activity of the recovered proteins. researchgate.netd-nb.infonih.gov Studies have shown that mild solubilization with N-Lauroylsarcosine can preserve the native-like secondary structures within the inclusion bodies, leading to higher refolding efficiencies. d-nb.infohuji.ac.il

Recent studies have highlighted a novel application of N-Lauroylsarcosine in improving the affinity purification of soluble recombinant proteins. researchgate.netnih.govdntb.gov.uaconicet.gov.arrecercat.cat The addition of non-denaturing concentrations of N-Lauroylsarcosine to crude cell extracts has been shown to dramatically improve the capture of His-tagged proteins by affinity chromatography, leading to a significant increase in both the yield and purity of the final product. researchgate.netnih.gov This simple modification to the purification pipeline has the potential to be widely applicable and could be a critical improvement in the industrial production of recombinant proteins. researchgate.netnih.gov

The extraction and purification of membrane proteins, which are notoriously difficult to work with, is another area where N-Lauroylsarcosine is proving invaluable. sjsu.edumpbio.commpbio.comsigmaaldrich.com It is used to solubilize cellular membranes to extract these proteins for structural and functional studies. sjsu.edumpbio.commpbio.comsigmaaldrich.com For example, it has been successfully used to isolate the outer membranes of bacteria like Campylobacter jejuni to identify surface proteins that could be potential vaccine candidates. nih.gov

Bioprocessing ChallengeRole of N-LauroylsarcosineImpact on Protein Production
Inclusion Body Formation Solubilizing agent for protein aggregates.Increased recovery of bioactive recombinant proteins. d-nb.infohuji.ac.ilnih.gov
Low Purification Yield Assistant in affinity chromatography of soluble proteins.Substantial improvement in protein capture, purity, and overall yield. researchgate.netnih.gov
Membrane Protein Extraction Solubilization of cellular membranes.Enables purification and study of challenging membrane proteins. sjsu.edunih.gov

Environmental Remediation Technologies

The biodegradable and surfactant properties of N-Lauroylsarcosine make it an attractive candidate for the development of novel environmental remediation technologies.

One promising application is in enhanced oil recovery (EOR). researchgate.netoil-chem.comenergy.gov Surfactant flooding is a technique used to increase the extraction of oil from reservoirs by reducing the interfacial tension between oil and water. researchgate.netenergy.gov N-Lauroylsarcosine is being investigated as a "green" surfactant for this purpose due to its biodegradability and effectiveness in mobilizing trapped oil. researchgate.netatamanchemicals.comatamankimya.com Studies have shown that it can significantly reduce interfacial tension and alter the wettability of rock surfaces, leading to substantial additional oil recovery. researchgate.net

The surfactant properties of N-Lauroylsarcosine also lend themselves to soil washing and contaminant extraction. Its ability to emulsify and suspend oily and particulate matter can be harnessed to remove pollutants from contaminated soils. As a biodegradable surfactant, it presents a more environmentally friendly option compared to some conventional chemical treatments. atamanchemicals.comatamankimya.com

Furthermore, the ability of N-Lauroylsarcosine to disrupt biological structures is being explored for breaking down biofilms. Biofilms are communities of microorganisms that can cause problems in various environmental and industrial systems. The application of N-Lauroylsarcosine could offer a method for controlling and removing these resilient microbial structures.

Development of New Analytical Tools and Techniques

The unique chemical properties of N-Lauroylsarcosine are being exploited in the development of new and improved analytical tools and techniques.

N-Lauroylsarcosine is a valuable component in various extraction and purification protocols used in molecular biology. It is used in cell lysis and for the isolation of DNA and RNA. mpbio.commpbio.comsigmaaldrich.comserva.de Its ability to inhibit certain enzymes and prevent excessive foaming makes it particularly useful in these applications. mpbio.commpbio.com

In the field of analytical chemistry, N-Lauroylsarcosine has been incorporated into novel analytical reagents. For instance, it is a component of a universal gluten extraction solution used in enzyme-linked immunosorbent assays (ELISA) for the analysis of gluten in food products. It aids in disaggregating polypeptide chains, leading to more efficient extraction and detection.

Moreover, N-Lauroylsarcosine is finding use in advanced analytical separation techniques. It has been used in electrophoretic analysis of samples containing chaotropic agents and high salt concentrations, where it helps to improve the separation and resolution of proteins and peptides. Its inclusion in the sample and running buffers can overcome the interference caused by these substances, simplifying sample preparation procedures.

Analytical ApplicationFunction of N-LauroylsarcosineBenefit in Analysis
Nucleic Acid Extraction Cell lysis and prevention of foaming.Efficient isolation of DNA and RNA. mpbio.commpbio.comserva.de
Gluten Detection Disaggregation of polypeptide chains in extraction buffer.Improved efficiency of gluten extraction for ELISA.
Electrophoresis Overcomes interference from salts and chaotropic agents.Enhanced separation and resolution of proteins and peptides.

Q & A

Q. What role does N-Lauroylsarcosine sodium salt play in molecular biology protocols, and how does its anionic nature influence experimental outcomes?

N-Lauroylsarcosine is widely used as a surfactant in protocols requiring protein solubilization or nucleic acid isolation. Its anionic properties disrupt hydrophobic interactions, aiding in membrane lysis without denaturing proteins. For example, in microarray experiments, it is incorporated into wash buffers (e.g., 0.005% in 6× SSPE) to reduce nonspecific binding while preserving RNA integrity . Its molecular weight (293.38 g/mol) and critical micelle concentration (CMC: 14.6 mM at 20–25°C) ensure stability in aqueous solutions .

Q. What are the standard concentrations of N-Lauroylsarcosine in experimental workflows, and how are they validated?

Concentrations vary by application:

  • Protein renaturation : 0.1–0.5% (w/v) to solubilize inclusion bodies. Residual levels post-dialysis are typically ≤0.003%, verified via HClO4 titration or spectrophotometric assays at OD405 after acidification .
  • Microarray washes : 0.005% in SSPE buffers to minimize background noise . Validation involves titration (for bulk solutions) or comparison to standard curves (for trace residues) .

Q. What safety precautions are critical when handling N-Lauroylsarcosine in laboratory settings?

While not classified as carcinogenic, it is a skin/eye irritant (Category 2/1 under GHS). Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation. Storage should comply with Category 6.1B (non-combustible toxic liquids), with flashpoints at 267°C .

Advanced Research Questions

Q. How can researchers optimize N-Lauroylsarcosine concentrations for novel protein solubilization or renaturation protocols?

  • Determine CMC : Use conductivity or fluorescence assays to identify the CMC (14.6 mM at 20–25°C). Sub-CMC concentrations minimize micelle interference with protein folding .
  • Empirical titration : Test 0.1–2% (w/v) gradients in lysis buffers, monitoring solubility via SDS-PAGE and activity assays. Post-lysis, residual surfactant removal via dialysis (≥97% efficiency) or anion-exchange resin (if protein pI allows) is critical .

Q. How should researchers address data discrepancies caused by residual N-Lauroylsarcosine in downstream assays?

Residual surfactant can inhibit enzymatic reactions (e.g., PCR, kinase assays). Mitigation strategies include:

  • Quantification : Acidify samples with HCl (1 M final), measure OD405 against a standard curve .
  • Alternative removal : Size-exclusion chromatography or detergent-binding beads (e.g., Bio-Beads SM-2) for trace residues .
  • Control experiments : Include surfactant-only controls to identify interference thresholds .

Q. What methodological considerations are essential when integrating N-Lauroylsarcosine into chromatin immunoprecipitation-exonuclease (ChIP-Exo) workflows?

In ChIP-Exo, N-Lauroylsarcosine (30% stock) is used in lysis buffers (e.g., 1% final) to solubilize chromatin while preserving DNA-protein interactions. Key steps:

  • Optimize lysis time : Overexposure can fragment DNA excessively.
  • Validate compatibility : Ensure antibodies retain epitope recognition in anionic surfactant conditions.
  • Post-lysis cleanup : Use phenol-chloroform extraction to remove detergent before exonuclease treatment .

Q. How does N-Lauroylsarcosine purity (≥94% vs. ≥97%) impact experimental reproducibility in microbiological studies?

Higher-purity grades (≥97%) reduce batch-to-batch variability in sensitive applications:

  • Antimicrobial assays : Impurities (e.g., free fatty acids) may confound MIC/MBC measurements.
  • Transcriptomics : Trace RNases in lower-purity batches degrade RNA, affecting microarray/qPCR results. Always request Certificate of Analysis (CoA) for lot-specific validation .

Methodological Resources

  • Critical micelle concentration (CMC) determination : Conductivity assays at 20–25°C .
  • Residual detergent quantification : Acidification + spectrophotometry (OD405) .
  • Safety protocols : OSHA-compliant handling and storage guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.